4-(2-Iodobenzyl)morpholine
Overview
Description
4-(2-Iodobenzyl)morpholine is an organic compound with the molecular formula C₁₁H₁₄INO It is a morpholine derivative where the morpholine ring is substituted with a 2-iodobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodobenzyl)morpholine typically involves the reaction of morpholine with 2-iodobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the benzyl chloride, displacing the chloride ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Iodobenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydrogen or hydroxyl.
Substitution: The iodo group can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-(2-Hydroxybenzyl)morpholine or 4-(2-Benzyl)morpholine.
Substitution: Various substituted benzyl morpholines depending on the nucleophile used.
Scientific Research Applications
4-(2-Iodobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Iodobenzyl)morpholine involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-(4-Iodobenzyl)morpholine
- 4-(2-Bromobenzyl)morpholine
- 4-(2-Chlorobenzyl)morpholine
Comparison: 4-(2-Iodobenzyl)morpholine is unique due to the presence of the iodo group, which can engage in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity compared to its bromine or chlorine analogs. Additionally, the iodo group can be readily substituted in various reactions, providing versatility in synthetic applications.
Properties
IUPAC Name |
4-[(2-iodophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGDUDGGMFHPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456342 | |
Record name | 4-(2-Iodobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156333-95-8 | |
Record name | 4-(2-Iodobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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